molecular formula C18H14ClN3O5S B2877098 5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 681229-93-6

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2877098
CAS No.: 681229-93-6
M. Wt: 419.84
InChI Key: RLBWIFQOBTXTNU-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is characterized by a central 1,3-thiazole ring, a key structural motif found in many biologically active molecules. This ring is substituted at the 2-position with a benzamide group containing chloro and nitro functional groups, and at the 4-position with a 2,5-dimethoxyphenyl group. Compounds featuring similar 1,3-thiazole and benzamide architectures have been extensively investigated in scientific literature for their diverse pharmacological properties. Heterocyclic compounds like this are often explored as potential inhibitors of various cellular targets, such as focal adhesion kinase (FAK) or tubulin polymerization . The presence of specific substituents, including the chloro, nitro, and methoxy groups, can significantly influence the compound's electronic properties, binding affinity, and overall bioactivity, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers may utilize this compound in high-throughput screening assays to identify novel therapeutic agents, particularly in the field of oncology, where related molecules have shown cytotoxic properties against a range of cancer cell lines . It is provided as a solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c1-26-11-4-6-16(27-2)12(8-11)14-9-28-18(20-14)21-17(23)13-7-10(19)3-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBWIFQOBTXTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O5S, with a molecular weight of approximately 419.84 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of related nitrobenzamide derivatives. For instance, a study on various N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their effectiveness as α-glucosidase and α-amylase inhibitors. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against these enzymes .

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
This compoundTBDTBD
Reference Compound (Acarbose)39.48 μM5.60 μM

The mechanism involves hydrogen bonding and hydrophobic interactions with the active sites of the enzymes, suggesting that modifications to the compound could optimize its efficacy .

Case Studies

  • In Vitro Studies : A series of in vitro tests demonstrated that compounds structurally similar to this compound displayed varying degrees of inhibitory activity against α-glucosidase and α-amylase enzymes. The most active derivatives were identified based on their IC50 values and were further analyzed through molecular docking studies to elucidate binding interactions .
  • Molecular Docking Studies : Molecular docking simulations revealed that modifications to the nitrobenzamide framework could enhance binding affinity to target enzymes. The binding energies observed in these simulations ranged from -8.0 to -9.7 kcal/mol for various derivatives, indicating strong interactions with enzyme active sites .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Crystallographic data from and suggest that intermolecular interactions (e.g., H-bonding) are critical for stability and activity. The target compound’s dimethoxy substituents may reduce crystallinity compared to fluorine-substituted analogs.
  • Activity Gaps : While PFOR inhibition is inferred for the target compound, explicit biological data are lacking. Testing against anaerobic pathogens (e.g., Clostridium, Giardia) is recommended, as seen in nitazoxanide analogs .
  • SAR Trends :
    • Nitro vs. Methoxy : Nitro groups may enhance target affinity but reduce metabolic stability compared to methoxy substituents.
    • Thiazole vs. Thiadiazole : Thiadiazole cores () exhibit broader pesticidal activity, while thiazoles (target, ) are more specific to enzyme inhibition.

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The 1,3-thiazole moiety in the target compound is typically synthesized using the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas. For this compound, the 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine intermediate is prepared first:

  • Substrate Preparation :

    • 2,5-Dimethoxyacetophenone is halogenated using bromine or iodine in acetic acid to yield α-halo-2,5-dimethoxyacetophenone.
    • Thiourea derivatives are reacted with the α-haloketone in aqueous potassium carbonate at room temperature to form the thiazole ring.
  • Reaction Mechanism :

    • The thiourea acts as a sulfur donor, while the α-haloketone provides the carbon scaffold.
    • Cyclization occurs via nucleophilic substitution, followed by dehydration to form the thiazole core.

Representative Reaction Conditions :

Step Reagents Solvent Temperature Yield
Halogenation Br₂, AcOH Acetic acid 50°C 75–80%
Thiazole formation Thiourea, K₂CO₃ H₂O RT, 24 h 68–72%

Nitrobenzamide Coupling

The 2-nitrobenzamide group is introduced via amide bond formation between 5-chloro-2-nitrobenzoic acid and the thiazol-2-amine intermediate:

  • Acid Activation :

    • 5-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to form the corresponding acyl chloride.
  • Amidation :

    • The acyl chloride reacts with 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine in DMF at 60–80°C for 6–8 hours.

Key Data :

  • Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.
  • Purification : Column chromatography using ethyl acetate/hexane (3:7) yields the final product at 65–70% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

  • Solvent Effects :

    • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
    • Aqueous conditions are avoided to prevent hydrolysis of the nitro group.
  • Catalysts :

    • Triethylamine (TEA) or pyridine is used to scavenge HCl during amidation, improving yields by 15–20%.

Temperature and Time Dependence

Parameter Thiazole Formation Amidation
Temperature 25°C (room temp) 70°C
Time 24 h 8 h
Yield Optimization 72% (prolonged stirring >24 h reduces yield) 70% (higher temps lead to decomposition)

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Thiazole proton (H-2) appears as a singlet at δ 7.8–8.0 ppm.
    • Methoxy groups (OCH₃) resonate as singlets at δ 3.8–3.9 ppm.
  • IR Spectroscopy :

    • Strong absorption at 1680 cm⁻¹ (C=O stretch of amide).
    • Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm confirms >95% purity.
  • Melting Point : 215–218°C (decomposition observed above 220°C).

Challenges and Scalability Considerations

Regioselectivity in Thiazole Synthesis

  • Competing reactions may yield 4- or 5-substituted thiazoles.
  • Mitigation : Use electron-deficient aryl groups (e.g., nitro substituents) to direct cyclization to the 4-position.

Large-Scale Production

  • Limitations :
    • Thionyl chloride handling requires specialized equipment due to corrosivity.
    • Column chromatography is impractical for industrial-scale synthesis.
  • Alternative Purification : Recrystallization from ethanol/water (4:1) achieves 85% recovery.

Comparative Analysis of Synthetic Approaches

Method Advantages Disadvantages Yield
Hantzsch thiazole synthesis High regioselectivity, mild conditions Lengthy reaction times 68–72%
Amidation via acyl chloride Rapid, high conversion Sensitivity to moisture 65–70%
One-pot synthesis Reduced purification steps Lower purity (70–75%) 60–65%

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